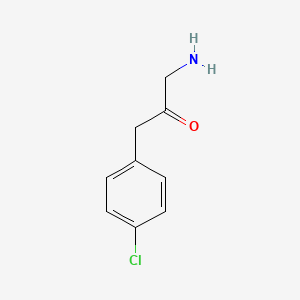
2-Chloro-4-(2,2-dimethylpropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,2-dimethylpropyl)pyridine is a heterocyclic organic compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol . It appears as a white to off-white solid and is known for its stability under normal conditions. This compound features a pyridine ring substituted with a chlorine atom and a 2,2-dimethylpropyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,2-dimethylpropyl)pyridine typically involves the chlorination of a pyridine substrate followed by alkylation. One common method starts with 2-chloropyridine, which undergoes a reaction with 2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves using more efficient catalysts and reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2,2-dimethylpropyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Meta-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-(2,2-dimethylpropyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-dimethylpropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use .
Comparison with Similar Compounds
2-Chloropyridine: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Chloro-2,2-dimethylpropylpyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2-Chloro-4-(2,2-dimethylpropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a precursor for specialized compounds .
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-chloro-4-(2,2-dimethylpropyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)7-8-4-5-12-9(11)6-8/h4-6H,7H2,1-3H3 |
InChI Key |
OWPKLKQEASEFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)










![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)


